molecular formula C9H11ClO3 B1271310 Propan-2-yl 5-(chloromethyl)furan-2-carboxylate CAS No. 90416-47-0

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

Cat. No.: B1271310
CAS No.: 90416-47-0
M. Wt: 202.63 g/mol
InChI Key: RQMSNEFRYKWKOW-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C9H11ClO3 and its molecular weight is 202.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Furan Derivatives in Endophytic Fungus Research

Furan derivatives, closely related to Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, have been isolated from the mangrove-derived endophytic fungus Coriolopsis sp. J5. These compounds exhibit potential for various applications due to their unique structures and origins (Chen et al., 2017).

Biofuel and Polymer Production

This compound derivatives are vital in producing biofuels and polymers. The acid chloride derivatives of this compound can be efficiently produced, contributing to the synthesis of furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Electrochemical Applications

This compound undergoes electrochemical reduction to produce various biobased molecules, expanding its derivative scope and showing potential for diverse electrochemical applications (Ling, Miao, Cao, & Mascal, 2022).

Novel Antioxidant Agents

Certain derivatives of this compound have been explored for their antioxidant properties, indicating their potential use in pharmaceuticals or as dietary supplements (Prabakaran, Manivarman, & Bharanidharan, 2021).

Enzyme-Catalyzed Oxidation for Polymer Production

Enzyme-catalyzed oxidation of related furan compounds to furan-2,5-dicarboxylic acid is a significant development in biobased chemical production, particularly for polymer manufacturing (Dijkman, Groothuis, & Fraaije, 2014).

Synthesis and Reactivity in Organic Chemistry

This compound and its derivatives are crucial in synthesizing various organic compounds, demonstrating their versatility and reactivity in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Mechanism of Action

The mechanism of action for Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is not specified in the search results. This compound is likely used for research purposes, and its specific interactions with other substances would depend on the context of the research.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Propan-2-yl 5-(chloromethyl)furan-2-carboxylate can be found online . This document provides information on the potential hazards of the compound, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMSNEFRYKWKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368450
Record name Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90416-47-0
Record name Propan-2-yl 5-(chloromethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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